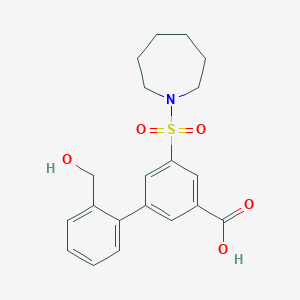
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid, also known as AZHB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZHB belongs to the class of biphenyl sulfonamides and has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
科学研究应用
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
作用机制
The exact mechanism of action of 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid is not fully understood. However, it is believed that 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways. For example, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell growth. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to inhibit the activity of the enzyme aldose reductase, which is implicated in the development of diabetic complications.
Biochemical and Physiological Effects:
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it an attractive candidate for further research. However, there are also some limitations to using 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid in lab experiments. For example, its exact mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
未来方向
There are several future directions for research on 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid. One potential avenue of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity and side effects.
合成方法
The synthesis of 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid involves the reaction of 2,2'-dihydroxybiphenyl with 5-aminopentylsulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting compound is then treated with 3-chloro-4-fluorobenzoic acid in the presence of potassium carbonate and N,N-dimethylacetamide to obtain 5-(azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid. The overall yield of the synthesis process is around 50%.
属性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-[2-(hydroxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c22-14-15-7-3-4-8-19(15)16-11-17(20(23)24)13-18(12-16)27(25,26)21-9-5-1-2-6-10-21/h3-4,7-8,11-13,22H,1-2,5-6,9-10,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQWTJWWGDVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylsulfonyl)-2'-(hydroxymethyl)biphenyl-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)
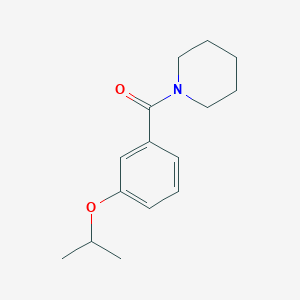
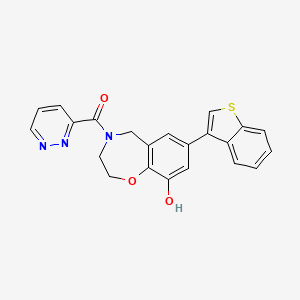
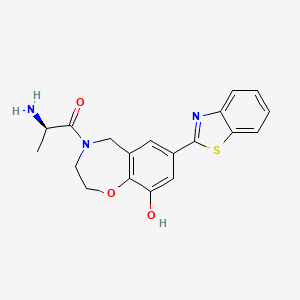
![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5297158.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5297172.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)

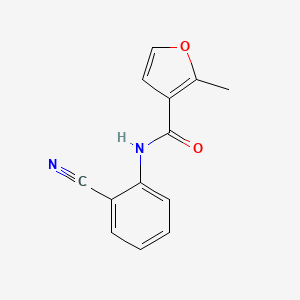
![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)
![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)